Sodium hexachloroplatinate(IV) hexahydrate

Descripción general

Descripción

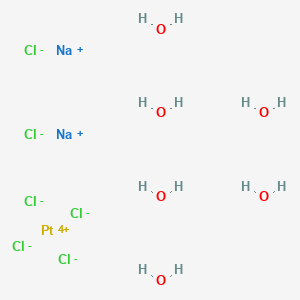

Sodium hexachloroplatinate(IV) hexahydrate, also known as platinum(IV) sodium chloride or sodium platinic chloride, is an inorganic compound with the formula Na2[PtCl6]·6H2O. This compound consists of the sodium cation and the hexachloroplatinate anion. It is commonly used as a precursor for various platinum-based compounds and has applications in catalysis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium hexachloroplatinate(IV) hexahydrate is typically synthesized by dissolving platinum in aqua regia, which produces hexachloroplatinic acid. This acid is then reacted with sodium chloride and evaporated to yield the sodium hexachloroplatinate salt . The reaction can be represented as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2[\text{PtCl}_6] + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] [ \text{H}_2[\text{PtCl}_6] + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PtCl}_6] + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled dissolution of platinum in aqua regia, followed by the addition of sodium chloride and subsequent crystallization of the product .

Análisis De Reacciones Químicas

1.1. Formation Pathway

The compound is synthesized via the dissolution of platinum metal in aqua regia (HNO₃ + HCl), yielding hexachloroplatinic acid (H₂[PtCl₆]), followed by reaction with sodium chloride:The anhydrous form (yellow) hydrates to the orange hexahydrate under humid conditions, which can be dehydrated at 110°C .

1.2. Purification and Stability

| Property | Value |

|---|---|

| Molecular Weight | 561.88 g/mol |

| Density | 2.50 g/cm³ |

| Solubility | Soluble in water |

| Stability | Hygroscopic, decomposes to PtO and HCl upon heating |

2.1. Thermal Decomposition

Heating the ammonium salt (NH₄)₂[PtCl₆] at elevated temperatures regenerates platinum metal:This reaction enables platinum recovery from laboratory residues .

2.2. Reaction with Bases

Sodium hydroxide reacts with Na₂[PtCl₆] to form the [Pt(OH)₆]²⁻ ion:This hydroxide species is relevant in corrosion and electrochemical studies .

2.3. Reduction to Platinum Nanoparticles

Glutathione reduces Pt(IV) in Na₂[PtCl₆] to Pt(0) nanoparticles:These nanoparticles are used in catalysis and drug delivery systems .

3.2. Electrochemical Sensors

Used in the development of platinum-based sensors for detecting analytes like glucose and heavy metals .

3.3. Analytical Chemistry

Acts as a reference standard in Pt-195 NMR spectroscopy and spectrophotometric quantification of platinum in environmental samples .

4.1. Hazard Profile

| Hazard | Details |

|---|---|

| Acute Toxicity | Toxic by ingestion (H301) |

| Sensitization | May cause allergic reactions |

| Decomposition | Releases HCl gas and PtO |

| Exposure Limits | TWA: 0.002 mg/m³ (ACGIH) |

4.2. Handling Precautions

Market and Research Trends

The global demand for Na₂[PtCl₆]·6H₂O is growing at a CAGR of 5.3% (2024–2030), driven by applications in catalysis, nanotechnology, and biomedical research .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Potassium Determination

One of the primary applications of sodium hexachloroplatinate(IV) hexahydrate is in the determination of potassium concentrations in various samples. The compound facilitates the precipitation of potassium as potassium hexachloroplatinate, allowing for gravimetric analysis. This method is particularly advantageous due to its simplicity compared to older techniques like the sodium cobaltinitrite method. The detection limit for potassium using this method can be as low as 0.02 to 0.2% (m/v) in solution .

Catalysis

Catalytic Reactions

this compound serves as a catalyst in several organic reactions. Notably, it has been used to catalyze the hydrosilylation of olefins with silyl hydrides, a process first popularized by John Speier and his colleagues . The catalytic activity is attributed to the low-valent platinum species formed during the reaction, which can facilitate various transformations in organic synthesis.

Case Study: Hydrosilylation Reactions

A study demonstrated that sodium hexachloroplatinate(IV) could effectively catalyze the addition of silanes to alkenes under mild conditions. The reaction conditions were optimized to achieve high yields with minimal side products, showcasing the compound's utility in synthetic organic chemistry .

Sodium hexachloroplatinate(IV) has applications in photography as a sensitizing agent for photographic emulsions. It enhances the light sensitivity of silver halides, improving image quality and contrast. Additionally, it is used in microscopy for staining purposes, providing better visualization of cellular structures.

Mecanismo De Acción

The mechanism of action of sodium hexachloroplatinate(IV) hexahydrate primarily involves its role as a source of platinum. In catalytic processes, the platinum ions facilitate various chemical transformations by providing active sites for reactions. In biological systems, platinum compounds can interact with DNA and proteins, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Potassium Hexachloroplatinate(IV): Similar in structure but contains potassium instead of sodium.

Ammonium Hexachloroplatinate(IV): Contains ammonium ions and is used in similar applications.

Uniqueness: Sodium hexachloroplatinate(IV) hexahydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in the synthesis of platinum-based materials and catalysts .

Actividad Biológica

Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O) is an inorganic platinum compound extensively studied for its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : Na₂[PtCl₆]·6H₂O

- Molecular Weight : 561.87 g/mol

- CAS Number : 19583-77-8

- Appearance : Orange crystalline solid, soluble in water.

Sodium hexachloroplatinate(IV) is derived from chloroplatinic acid and is often used as a precursor in the synthesis of various platinum complexes. Its structure consists of a platinum center coordinated to six chloride ions, making it a versatile compound in both chemical and biological contexts .

Cytotoxicity

Numerous studies have demonstrated that sodium hexachloroplatinate(IV) exhibits significant cytotoxic effects on various cell lines. The mechanisms underlying its toxicity include:

- Oxidative Stress : Exposure to sodium hexachloroplatinate(IV) leads to increased levels of reactive oxygen species (ROS), resulting in oxidative damage to cellular components .

- Endoplasmic Reticulum Stress : The compound induces ER stress, which can trigger apoptosis or necroptosis in sensitive cell types .

- DNA Damage : Platinum compounds, including sodium hexachloroplatinate(IV), are known to interact with DNA, leading to strand breaks and impaired replication processes .

Case Studies

-

Cochlear Cell Toxicity :

- A study investigated the effects of sodium hexachloroplatinate(IV) on HEI-OC1 cochlear cell lines derived from neonatal rat cochleae. Cells were exposed to varying concentrations (8–45 ng/μl), revealing dose-dependent cytotoxicity characterized by disrupted membranes and reduced neuronal survival .

- Findings : Higher concentrations led to significant cell death and impaired neuritogenesis, indicating potential ototoxic effects relevant for hearing preservation strategies.

-

Bacterial Inhibition :

- Research has shown that sodium hexachloroplatinate(IV) can inhibit bacterial growth, particularly through the corrosion of platinum electrodes. This suggests potential applications in antimicrobial therapies .

- Findings : The compound demonstrated effective suppression of Escherichia coli proliferation, highlighting its utility in biomedical applications where bacterial resistance is a concern.

Data Summary

Safety and Handling

Sodium hexachloroplatinate(IV) is classified as hazardous due to its toxicity upon ingestion and potential respiratory sensitization. Proper safety measures should be observed when handling this compound:

Propiedades

IUPAC Name |

disodium;hexachloroplatinum(2-);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFQOIBWJITQRI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12Na2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium hexachloroplatinate(IV) hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19583-77-8 | |

| Record name | Natriumchloroplatinat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about Sodium Hexachloroplatinate(IV) Hexahydrate can be obtained from the Nuclear Quadrupole Resonance (NQR) study?

A1: The NQR study [] focused on analyzing the chlorine atoms within this compound. While the abstract doesn't provide specific results, this type of analysis can reveal information about:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.